molecular formula C9H15NO3 B1401201 Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 934664-42-3

Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No. B1401201
CAS RN: 934664-42-3
M. Wt: 185.22 g/mol
InChI Key: JYLOFVXRGBRINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular weight of 185.22 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as its density, melting point, and boiling point were not available in the search results .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Routes and Structural Analysis
The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound to Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, has been synthesized through scalable and efficient routes. These synthetic pathways are significant as they provide a convenient starting point for further selective derivation, leading to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Additionally, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been elucidated through various spectroscopic techniques and X-ray diffraction analysis, affirming its complex bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Reactions and Transformations
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been shown to react with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, indicating the compound’s reactivity and potential for further chemical transformations (Moskalenko & Boev, 2012). Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have also been obtained via highly regioselective cycloaddition reactions, further showcasing the versatility of these compounds in synthetic organic chemistry (Molchanov & Tran, 2013).

Chirality and Configuration

Absolute Configuration Determination
The absolute configurations of compounds like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one have been assigned using NMR spectroscopy, including NOESY correlations and chemical shift anisotropy calculations. This highlights the compound's relevance in stereochemical studies and the understanding of molecular interactions (Jakubowska et al., 2013).

Mechanism of Action

The mechanism of action for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with other molecules, which is often context-dependent and can vary widely depending on the specific application or field of study .

Safety and Hazards

The safety data sheet for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate indicates that it has some hazards associated with it. The GHS pictograms indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLOFVXRGBRINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 3-methylideneazetidine-1-carboxylate (2.96 g, 17.5 mmol) in chloroform (180 mL) was added 3-chloroperoxybenzoic acid (77%, 13.9 g, 62.0 mmol), and the resulting mixture was stirred at room temperature for 2 days. The reaction mixture was quenched with a 1:1 mixture (150 mL) of 10% sodium thiosulfate and saturated sodium bicarbonate solutions. The organic portion was isolated, dried over sodium sulfate, filtered and concentrated to give an oily residue which was then purified by flash chromatography (15-50% ethyl acetate-hexanes) to give 1,1-dimethylethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (1.65 g, 51%), GC-MS for C9H15NO3: 185.
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of tert-butyl 3-methyleneazetidine-1-carboxylate (3.50 g, 20.7 mmol) in 115 mL CHCl3 was added 77% mCPBA (13.9 g, 62.0 mmol) in 3 batches. Isopropyl alcohol (2 mL) was added. The reaction mixture was stirred for 10 minutes, then warmed to ambient temperature and stirred. After 19 hours, the milky reaction mixture was cooled to 0° C., 10 mL isopropyl alcohol was added (reaction mixture clarified), and another 1 equivalent of mCPBA was added. The reaction mixture was warmed to ambient temperature and stirred 2 hours, then another 1 equivalent mCPBA was added portionwise. After a total of 40 hours, the reaction mixture was cooled to 0° C., and 200 mL of 1:1 saturated Na2S2O3/saturated NaHCO3 was added slowly by pouring portionwise through ice (internal temperature was monitored; an initial 10° C. exotherm was observed). The mixture was stirred for 30 minutes, then extracted with CHCl3, and combined extracts were dried (Na2SO4), filtered, and concentrated. The crude was purified on silica gel (5-50% ethyl acetate in hexanes gradient) to give the desired product (1.0 g, 26.1% yield) as a clear colorless oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
2 mL
Type
solvent
Reaction Step Six
Yield
26.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 5
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Reactant of Route 6
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.